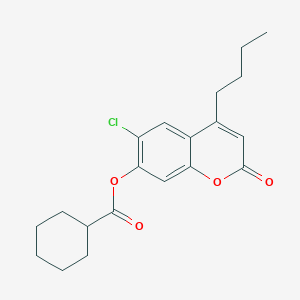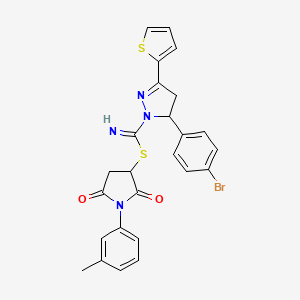![molecular formula C23H23NO B5231928 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole](/img/structure/B5231928.png)
9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole, also known as DMPP-Cz, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). DMPP-Cz is a carbazole-based small molecule that exhibits high thermal stability, good solubility, and excellent photoluminescence properties.
科学的研究の応用
9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole has been extensively studied for its potential applications in optoelectronic devices, particularly OLEDs. It has been shown to exhibit excellent electroluminescence properties, such as high efficiency and brightness, making it a promising candidate for use in displays and lighting. Additionally, 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole has been investigated for its potential use in organic photovoltaics (OPVs) and field-effect transistors (FETs).
作用機序
The mechanism of action of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole in optoelectronic devices involves the transfer of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) upon application of an external electric field. This process results in the emission of light, which can be tuned by modifying the molecular structure of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole. However, studies have shown that it exhibits low toxicity and biocompatibility, making it a promising candidate for use in biomedical applications, such as bioimaging and drug delivery.
実験室実験の利点と制限
One of the main advantages of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole is its excellent electroluminescence properties, making it a promising candidate for use in optoelectronic devices. Additionally, its high thermal stability and good solubility make it easy to handle and process. However, one of the limitations of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole is its relatively low quantum yield, which may limit its performance in certain applications.
将来の方向性
There are several future directions for the research and development of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole. One area of focus is the optimization of its molecular structure to improve its electroluminescence properties and increase its quantum yield. Additionally, there is a need to investigate its potential use in biomedical applications, such as bioimaging and drug delivery. Finally, further research is needed to explore its potential use in other optoelectronic devices, such as OPVs and FETs.
Conclusion:
In conclusion, 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole is a promising organic compound that has gained significant attention for its potential applications in optoelectronic devices, such as OLEDs. Its excellent electroluminescence properties, high thermal stability, and good solubility make it a promising candidate for use in displays and lighting. Additionally, its low toxicity and biocompatibility make it a potential candidate for use in biomedical applications. Further research is needed to optimize its molecular structure and explore its potential use in other optoelectronic devices and biomedical applications.
合成法
9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole can be synthesized through a multistep process involving the reaction of carbazole with 2,4-dimethylphenol, followed by the addition of propyl bromide. The final product is obtained through purification and characterization using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
特性
IUPAC Name |
9-[3-(2,4-dimethylphenoxy)propyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-17-12-13-23(18(2)16-17)25-15-7-14-24-21-10-5-3-8-19(21)20-9-4-6-11-22(20)24/h3-6,8-13,16H,7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLGYVSRBYMKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3C4=CC=CC=C42)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(2,4-Dimethylphenoxy)propyl]carbazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5231845.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231854.png)



![2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5231884.png)

![3-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5231890.png)
![(3aS*,5S*,9aS*)-5-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5231891.png)
![2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5231897.png)
![ethyl [3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate hydrochloride](/img/structure/B5231902.png)

![ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5231917.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5231925.png)